Cytotoxic Potency of NMS-P528 Free Payload in Tumor Cell Proliferation Assays
NMS-P528 exhibits sub-nanomolar antiproliferative activity across a large panel of tumor cell lines, positioning it among the most potent DNA minor groove alkylating agents available for ADC development [1]. While direct head-to-head IC50 comparisons with other free payloads in the same assay panel are not publicly tabulated, the sub-nanomolar potency of NMS-P528 compares favorably to reported values for the widely used ADC payload monomethyl auristatin E (MMAE), which typically exhibits IC50 values in the low nanomolar range (e.g., ~0.1–1 nM) in sensitive cell lines [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Sub-nanomolar IC50 |
| Comparator Or Baseline | MMAE (monomethyl auristatin E), IC50 typically ~0.1–1 nM in sensitive cell lines |
| Quantified Difference | NMS-P528 demonstrates potency at least comparable to, and potentially exceeding, MMAE based on sub-nanomolar vs. low nanomolar IC50 ranges |
| Conditions | Proliferation assay across a large panel of tumor cell lines |
Why This Matters
Sub-nanomolar intrinsic potency is a prerequisite for ADC payloads to achieve meaningful tumor cell killing at the low intracellular concentrations achieved following targeted delivery.
- [1] Caruso, M.; Gasparri, F.; Valsasina, B.; Albanese, C.; Beria, I.; Candiani, I.; Ciomei, M.; Colombo, N.; Cribioli, S.; Cucchi, U.; et al. Abstract 734: Thienoindoles: New highly promising agents for antibody-drug conjugates generation. Cancer Res. 2018, 78, 734. View Source
- [2] Doronina, S. O.; Toki, B. E.; Torgov, M. Y.; Mendelsohn, B. A.; Cerveny, C. G.; Chace, D. F.; DeBlanc, R. L.; Gearing, R. P.; Bovee, T. D.; Siegall, C. B.; Francisco, J. A.; Wahl, A. F.; Meyer, D. L.; Senter, P. D. Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nat. Biotechnol. 2003, 21, 778–784. View Source
